molecular formula C12H6ClN3 B13118414 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile

4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile

Cat. No.: B13118414
M. Wt: 227.65 g/mol
InChI Key: XLHSOZCIJOZKLN-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a heterocyclic compound with a molecular formula of C11H7ClN2.

Preparation Methods

The synthesis of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile typically involves multistep heterocyclization processes. One common method starts with substituted 2-nitroanilines or 1,2-phenylenediamine, which undergoes a series of reactions to form the pyrroloquinoxaline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile involves its interaction with molecular targets such as Akt kinase. By inhibiting this kinase, the compound can disrupt cell signaling pathways that promote cell growth and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

4-Chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile can be compared with other pyrroloquinoxaline derivatives, such as:

Properties

Molecular Formula

C12H6ClN3

Molecular Weight

227.65 g/mol

IUPAC Name

4-chloropyrrolo[1,2-a]quinoxaline-7-carbonitrile

InChI

InChI=1S/C12H6ClN3/c13-12-11-2-1-5-16(11)10-4-3-8(7-14)6-9(10)15-12/h1-6H

InChI Key

XLHSOZCIJOZKLN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)C#N)N=C(C2=C1)Cl

Origin of Product

United States

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